molecular formula C9H7NO2 B7722401 CID 6864

CID 6864

Cat. No.: B7722401
M. Wt: 161.16 g/mol
InChI Key: HDHQZCHIXUUSMK-UHFFFAOYSA-N
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Description

CID 6864, also known as 2-hydroxy-1H-quinolin-4-one, is a compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline backbone with a hydroxy group at the 2-position and a ketone group at the 4-position . The InChI string of this compound is InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 161.16 g/mol, an XLogP3-AA value of 1.4, and a topological polar surface area of 49.3 A^2 . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and no rotatable bonds .

Properties

IUPAC Name

2-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQZCHIXUUSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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